N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring and an azetidine moiety linked to a dichlorobenzoyl group
Mechanism of Action
Target of Action
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine is a potent inhibitor of the histone lysine demethylases KDM4 (JMJD2) and KDM5 (JARID1) . These enzymes play a crucial role in the regulation of gene expression by modulating the methylation status of histones .
Mode of Action
The compound interacts with its targets, KDM4 and KDM5, by binding to the Fe(II) in the active site of these enzymes . This interaction inhibits the demethylation process of histone lysine residues, thereby affecting the transcriptional activity of genes .
Biochemical Pathways
The inhibition of KDM4 and KDM5 by this compound affects the histone methylation pathways . This results in an altered gene expression profile, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It has been shown to demonstrate cellular permeability in the caco-2 assay , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the altered histone methylation status. For instance, it has been shown to inhibit H3K9Me3 and H3K4Me3 demethylation in a cell-based assay , which can affect gene expression and ultimately influence cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Introduction of the Dichlorobenzoyl Group: The azetidine ring is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the N-(3,4-dichlorobenzoyl)azetidine intermediate.
Coupling with Pyrimidine: The final step involves coupling the N-(3,4-dichlorobenzoyl)azetidine intermediate with a pyrimidine derivative, such as pyrimidin-4-amine, under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, triethylamine as base, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-2-amine: Similar structure but with a different position of the amine group on the pyrimidine ring.
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-5-amine: Another positional isomer with the amine group at the 5-position of the pyrimidine ring.
N-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]pyrimidin-6-amine: Similar structure with the amine group at the 6-position of the pyrimidine ring.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its isomers.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-6-10(7-20)19-13-3-4-17-8-18-13/h1-5,8,10H,6-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIFFVAWSLXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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